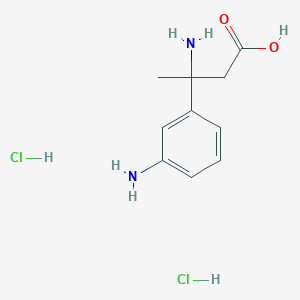

3-amino-3-(3-aminophenyl)butanoicaciddihydrochloride

Description

3-Amino-3-(3-aminophenyl)butanoic acid dihydrochloride is a structurally complex organic compound characterized by a butanoic acid backbone substituted with two amino groups: one at the third carbon of the chain and another on the phenyl ring at the third position. As a dihydrochloride salt, it exhibits enhanced water solubility compared to its free base form, making it suitable for pharmaceutical and biochemical applications where solubility is critical.

Properties

IUPAC Name |

3-amino-3-(3-aminophenyl)butanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.2ClH/c1-10(12,6-9(13)14)7-3-2-4-8(11)5-7;;/h2-5H,6,11-12H2,1H3,(H,13,14);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUKNYSVECIYRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C1=CC(=CC=C1)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(3-aminophenyl)butanoic acid dihydrochloride typically involves the reaction of 3-aminophenylacetic acid with appropriate reagents under controlled conditions. One common method includes the use of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes steps such as crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(3-aminophenyl)butanoic acid dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic medium.

Substitution: Halogens or alkylating agents in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

3-amino-3-(3-aminophenyl)butanoic acid dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-3-(3-aminophenyl)butanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogues

Key Observations:

Amino Group Positioning: The target compound’s amino group at C3 of the butanoic acid chain distinguishes it from positional isomers like 4-(3-aminophenyl)butanoic acid hydrochloride, where the amino group is at C4 . This difference may alter steric interactions in biological systems.

Electron-Withdrawing Groups: Analogues with trifluoromethyl () or halogen substituents () exhibit increased lipophilicity and resistance to oxidative metabolism, which are desirable in drug design .

Salt Form: The dihydrochloride form of the target compound likely offers superior aqueous solubility compared to mono-hydrochloride analogues, facilitating formulation in aqueous media.

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Properties

Key Observations:

- Solubility : The dihydrochloride salt’s high solubility contrasts with analogues like the trifluoromethyl derivative, which prioritizes lipid membrane permeability over aqueous solubility .

- LogP : The target compound’s lower LogP (estimated) compared to halogenated analogues suggests reduced membrane permeability but better compatibility with hydrophilic environments.

- Stability: Fluorinated and chlorinated derivatives (–10) generally exhibit enhanced stability under metabolic conditions, whereas the target compound’s dual amino groups may necessitate protective formulations to prevent degradation.

Biological Activity

3-Amino-3-(3-aminophenyl)butanoic acid dihydrochloride, a compound with significant structural features, has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 3-amino-3-(3-aminophenyl)butanoic acid dihydrochloride is . The compound features two amino groups and a carboxylic acid, which contribute to its reactivity and biological interactions. The hydrochloride form enhances solubility in aqueous solutions, making it suitable for biological assays.

Neuroprotective Effects

Research indicates that compounds similar to 3-amino-3-(3-aminophenyl)butanoic acid dihydrochloride exhibit neuroprotective properties. For instance, studies on related compounds have shown potential in protecting neurons from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Table 1: Neuroprotective Mechanisms

| Mechanism | Description |

|---|---|

| Antioxidant Activity | Reduces oxidative stress in neuronal cells. |

| Anti-inflammatory Effects | Modulates inflammatory pathways to protect neuronal integrity. |

| Neurotrophic Support | Enhances the survival of neurons through neurotrophic factor modulation. |

Antitumor Activity

In vitro studies have demonstrated that derivatives of 3-amino-3-(3-aminophenyl)butanoic acid show promising antitumor activity. For example, compounds structurally related to this compound were tested against various cancer cell lines, including HEPG2 (liver cancer), revealing IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 2: Antitumor Activity Comparison

| Compound | IC50 (µg/mL) | Comparison Drug | IC50 (µg/mL) |

|---|---|---|---|

| 3-Amino... | 4.31 | Doxorubicin | 6.25 |

| 4-(Aminophenyl)... | 3.74 | 5-Fluorouracil | 5.00 |

Case Studies

- Neuroprotection in Animal Models : A study involving mice treated with related compounds showed significant improvements in behavioral tests indicative of cognitive function. The biochemical analysis revealed reduced levels of inflammatory markers and improved neuronal survival rates.

- Antitumor Efficacy : In another study, a series of synthesized derivatives were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that the tested compounds exhibited lower toxicity compared to traditional chemotherapeutics while maintaining effective antitumor activity .

Synthesis and Derivatives

The synthesis of 3-amino-3-(3-aminophenyl)butanoic acid dihydrochloride typically involves multi-step organic reactions that may include the formation of intermediates with varying functional groups. Understanding these synthetic pathways is crucial for developing derivatives with enhanced biological activity.

Table 3: Synthesis Pathway Overview

| Step | Reaction Type | Key Intermediates |

|---|---|---|

| Step 1 | Amination | Amino acids |

| Step 2 | Carboxylation | Carboxylic acids |

| Step 3 | Hydrochlorination | Hydrochloride salts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.